molecular formula C11H8ClN3O B12355798 2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one

2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one

Cat. No.: B12355798
M. Wt: 233.65 g/mol
InChI Key: AMLTUHXKHPTEOF-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully saturated pyrimidine derivatives .

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one is unique due to its combination of pyridine and pyrimidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one

InChI

InChI=1S/C11H8ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-13-9(12)5-8/h3-5H,1H2,2H3

InChI Key

AMLTUHXKHPTEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=O)C1=C)C2=CC(=NC=C2)Cl

Origin of Product

United States

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